Ferroquine

Übersicht

Beschreibung

Ferroquine is a synthetic compound related to chloroquine which acts as an antimalarial, and shows good activity against chloroquine-resistant strains . It is the most successful of the chloroquine derivatives .

Synthesis Analysis

Ferroquine (FQ) is a derivative of chloroquine with antimalarial properties. It is the most successful of the chloroquine derivatives . Several classes of ferroquine derivatives including hydroxyferroquines, trioxaferroquines, chloroquine-bridged ferrocenophanes, thiosemicarbazone derivatives, ferrocene dual conjugates, 4-N-substituted derivatives, and others have been discussed .

Molecular Structure Analysis

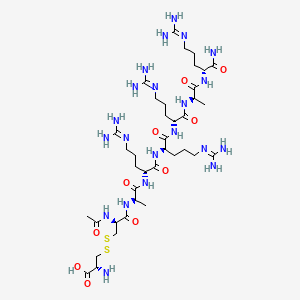

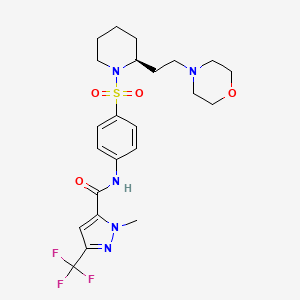

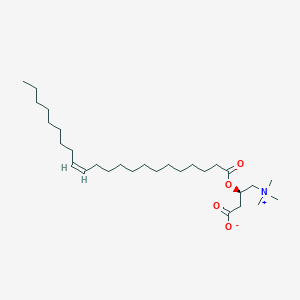

Ferroquine’s chemical structure is 7-chloro-4 [ (2-N,N′dimethylaminomethyl) ferrocenylmethylamino]quinoline . Combination of physicochemical and molecular modeling methods showed that FQ and RQ favor intramolecular hydrogen bonding between the 4-aminoquinoline NH group and the terminal amino group in the absence of water, suggesting that this structure may enhance its passage through the membrane .

Chemical Reactions Analysis

Ferroquine is a derivative of chloroquine with antimalarial properties. It is the most successful of the chloroquine derivatives . FQ could prevent the conversion of hematin into hemozoin by maintaining toxic hematin in the aqueous environment .

Physical And Chemical Properties Analysis

Ferroquine has a molecular weight of 433.8 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 5 . Its exact mass is 433.100811 g/mol .

Wissenschaftliche Forschungsanwendungen

Antimalarial Drug

Ferroquine is a novel antimalarial drug candidate . It’s the first organometallic drug, with a ferrocenyl group covalently flanked by a 4-aminoquinoline and a basic alkylamine . It’s able to overcome the Chloroquine (CQ) resistance problem, an important limit to the control of Plasmodium falciparum, the principal causative agent of malaria .

Inhibiting Formation of Hemozoin

Ferroquine has the capacity to inhibit the formation of hemozoin . Hemozoin is a disposal product formed from the digestion of blood by some blood-feeding organisms. Its formation is a target for identifying potential antimalarial agents.

Generation of Reactive Oxygen Species

Ferroquine can generate reactive oxygen species . Reactive oxygen species are chemically reactive chemical species containing oxygen, and they play important roles in cell signaling and homeostasis.

Activity Against Multi-drug Resistant P. Falciparum

Ferroquine has high anti-malarial activity in vitro against multi-drug resistant P. falciparum . This makes it a promising candidate for treating malaria in regions where the disease has become resistant to other drugs.

Antitumor Activity

Ferroquine has been found to have antitumor activity . It negatively regulates Akt kinase and hypoxia-inducible factor-1α (HIF-1α) and is particularly effective in starved and hypoxic conditions frequently observed in advanced solid cancers .

Enhancing Anticancer Activity of Other Drugs

Ferroquine can enhance the anticancer activity of several chemotherapeutics . This suggests its potential application as an adjuvant to existing anticancer therapy.

Inhibiting Autophagy

Ferroquine has been found to inhibit autophagy . Autophagy is a cellular process in which cells degrade and recycle their own constituents. Inhibition of autophagy has recently emerged as a promising strategy in cancer therapy.

Perturbing Lysosomal Function

Ferroquine can perturb lysosomal function . Lysosomes, which are central to autophagy, play a critical role in a number of other fundamental cellular processes, such as secretion and macromolecule recycling.

Wirkmechanismus

Ferroquine, also known as SSR 97193 or FERROCHLOROQUINE, is a novel antimalarial drug candidate . It is the first organometallic drug, with a ferrocenyl group covalently flanked by a 4-aminoquinoline and a basic alkylamine .

Target of Action

Ferroquine primarily targets the Plasmodium falciparum , the principal causative agent of malaria . It is designed to overcome the resistance problem of conventional drugs like chloroquine .

Mode of Action

Ferroquine interacts with its targets by generating hydroxyl radicals, which break down the parasite’s digestive vacuole membrane . This action could be due to its ability to produce these radicals . Additionally, Ferroquine’s action includes the production of HO (·) in the acidic digestive vacuole environment, inhibiting the reinvasion of the malaria parasite .

Biochemical Pathways

Ferroquine affects multiple biochemical pathways. It has the capacity to target lipids, inhibit the formation of hemozoin, and generate reactive oxygen species . These actions contribute to its multifactorial mechanism of action .

Pharmacokinetics

The pharmacokinetic properties of Ferroquine are still under investigation. It has been reported that Ferroquine has reasonable safety and efficacy based on Phase II trials . .

Result of Action

The result of Ferroquine’s action at the molecular and cellular level is the inhibition of the growth and proliferation of the malaria parasite. By generating hydroxyl radicals and breaking down the parasite’s digestive vacuole membrane, Ferroquine prevents the parasite from reinvasion .

Action Environment

Ferroquine is particularly effective in starved and hypoxic conditions frequently observed in advanced solid cancers . It negatively regulates Akt kinase and hypoxia-inducible factor-1α (HIF-1α), suggesting that environmental factors such as nutrient availability and oxygen levels can influence Ferroquine’s action, efficacy, and stability .

Safety and Hazards

Zukünftige Richtungen

Ferroquine is a promising candidate for repositioning as cancer therapeutics . It potently inhibits autophagy, perturbs lysosomal function, and impairs prostate tumor growth in vivo . Much research is dedicated to the development of ferroquine derivatives as safe alternatives to antimalarial chemotherapy .

Eigenschaften

IUPAC Name |

7-chloro-N-[[2-[(dimethylamino)methyl]cyclopenta-2,4-dien-1-yl]methyl]quinolin-4-amine;cyclopenta-1,3-diene;iron(2+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19ClN3.C5H5.Fe/c1-22(2)12-14-5-3-4-13(14)11-21-17-8-9-20-18-10-15(19)6-7-16(17)18;1-2-4-5-3-1;/h3-10H,11-12H2,1-2H3,(H,20,21);1-5H;/q2*-1;+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDENDDKMBDTHAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1=CC=C[C-]1CNC2=C3C=CC(=CC3=NC=C2)Cl.[CH-]1C=CC=C1.[Fe+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24ClFeN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ferroquine | |

CAS RN |

185055-67-8 | |

| Record name | 1-[[(7-Chloro-4-quinolinyl)amino]methyl]-2-[(dimethylamino)methyl]ferrocene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=185055-67-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 185055-67-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(5S)-1'-[(3,5-dimethylphenyl)methyl]-2-ethyl-6,8-dimethoxy-5-methylspiro[5,10-dihydroimidazo[1,5-b][2]benzazepine-3,4'-piperidine]-1-one](/img/structure/B607357.png)

![4-(6-(4-(Morpholine-4-carbonyl)phenyl)imidazo[1,2-a]pyridin-3-yl)benzonitrile](/img/structure/B607376.png)